2-Chloro-4-nitrophenyl-b-D-cellotetraoside
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Overview
Description
2-Chloro-4-nitrophenyl-b-D-cellotetraoside is a chromogenic substrate used primarily for the detection and characterization of cellulase activity. This compound is particularly useful in biofuels research, where it helps measure cellulase activity for optimal ethanol production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrophenyl-b-D-cellotetraoside typically involves the glycosylation of 2-chloro-4-nitrophenol with a suitable cellotetraose donor. The reaction is often carried out in the presence of a catalyst such as silver triflate or boron trifluoride etherate under anhydrous conditions. The product is then purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrophenyl-b-D-cellotetraoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by cellulases, leading to the release of 2-chloro-4-nitrophenol.
Oxidation: Involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffer solutions at pH 4.5-6.0.
Oxidation: Conducted in acidic or basic media, depending on the reagent.
Reduction: Carried out in alcoholic solvents under mild conditions.
Major Products Formed
Hydrolysis: Produces 2-chloro-4-nitrophenol and cellotetraose.
Oxidation: Yields various oxidized derivatives of the compound.
Reduction: Results in the formation of reduced nitrophenyl derivatives.
Scientific Research Applications
2-Chloro-4-nitrophenyl-b-D-cellotetraoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study cellulase activity.
Biology: Helps in the kinetic characterization of cellulases, which are crucial for understanding cellulose degradation.
Industry: Essential in biofuels research for optimizing ethanol production by measuring cellulase activity.
Mechanism of Action
The compound acts as a chromogenic substrate for cellulases. When hydrolyzed by cellulases, it releases 2-chloro-4-nitrophenol, which can be quantitatively measured due to its distinct color change. This allows researchers to determine the activity and efficiency of cellulases. The molecular targets are the active sites of cellulase enzymes, and the pathway involves the cleavage of the glycosidic bond between the cellotetraose and the nitrophenyl group .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl β-D-cellobioside: Another chromogenic substrate used for cellulase activity detection.
2-Chloro-4-nitrophenyl β-D-cellobioside: Similar in structure but with a shorter glycosidic chain.
Uniqueness
2-Chloro-4-nitrophenyl-b-D-cellotetraoside is unique due to its longer glycosidic chain, which provides a more accurate representation of natural cellulose substrates. This makes it particularly valuable in biofuels research and enzymatic studies .
Properties
Molecular Formula |
C30H44ClNO23 |
---|---|
Molecular Weight |
822.1 g/mol |
IUPAC Name |
2-[6-[6-[6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H44ClNO23/c31-9-3-8(32(46)47)1-2-10(9)48-27-21(43)17(39)24(12(5-34)50-27)54-29-23(45)19(41)26(14(7-36)52-29)55-30-22(44)18(40)25(13(6-35)51-30)53-28-20(42)16(38)15(37)11(4-33)49-28/h1-3,11-30,33-45H,4-7H2 |
InChI Key |
WOQXBWUIUQFCGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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